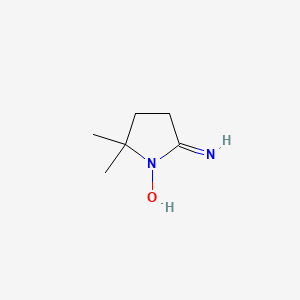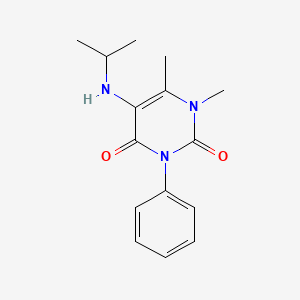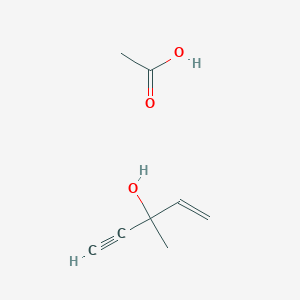
Acetic acid;3-methylpent-1-en-4-yn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-1-penten-4-yn-3-ol can be synthesized through various methods. One common approach involves the reaction of sodium acetylide with methyl ethyl ketone in the presence of a suitable solvent such as ether . The reaction mixture is then poured into acetic acid and extracted with ether to obtain the desired product .
Industrial Production Methods
Industrial production of 3-methyl-1-penten-4-yn-3-ol typically involves continuous-flow liquid-phase conditions. The efficiency of different palladium catalysts for the hydrogenation of this compound has been evaluated, indicating that palladium catalysts are effective in this process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-penten-4-yn-3-ol undergoes various chemical reactions, including:
Hydrogenation: This reaction involves the addition of hydrogen to the compound, typically in the presence of a palladium catalyst.
Allylic Rearrangement: This reaction leads to the formation of cis and trans isomers of 3-methyl-2-penten-4-yn-1-ol.
Common Reagents and Conditions
Hydrogenation: Palladium catalysts are commonly used under continuous-flow liquid-phase conditions.
Allylic Rearrangement: Specific conditions for this reaction are not detailed, but it generally involves the presence of a base or acid catalyst.
Major Products Formed
Hydrogenation: The major product is a fully hydrogenated alcohol.
Allylic Rearrangement: The major products are the cis and trans isomers of 3-methyl-2-penten-4-yn-1-ol.
Scientific Research Applications
3-Methyl-1-penten-4-yn-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-methyl-1-penten-4-yn-3-ol involves its interaction with specific molecular targets. For instance, it reacts with ruthenium vinyl carbene to form a ten-membered η2-olefin coordinated ruthenacycle . This reaction highlights its ability to form complex structures with transition metals, which is crucial for its applications in catalysis and organic synthesis .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-pentyn-3-ol:
Ethynyl methyl vinyl carbinol: Another similar compound with slight variations in its structure.
Uniqueness
3-Methyl-1-penten-4-yn-3-ol is unique due to its dual functional groups (alkyne and alcohol), which provide versatility in chemical reactions and applications. Its ability to undergo hydrogenation and allylic rearrangement, as well as its interaction with transition metals, sets it apart from other similar compounds .
Properties
CAS No. |
35272-86-7 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
acetic acid;3-methylpent-1-en-4-yn-3-ol |
InChI |
InChI=1S/C6H8O.C2H4O2/c1-4-6(3,7)5-2;1-2(3)4/h1,5,7H,2H2,3H3;1H3,(H,3,4) |
InChI Key |
UEFGBRYPJPAXGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(C=C)(C#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



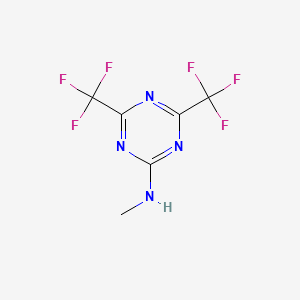
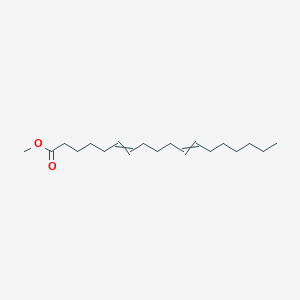
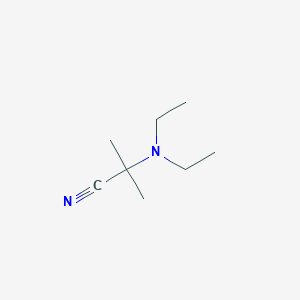
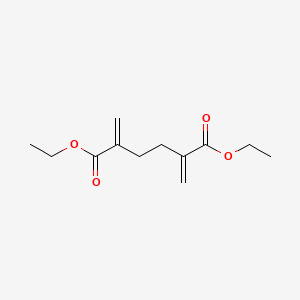
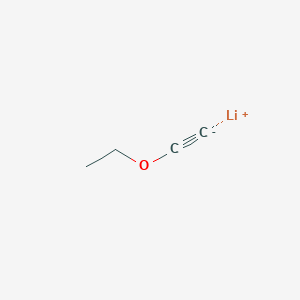

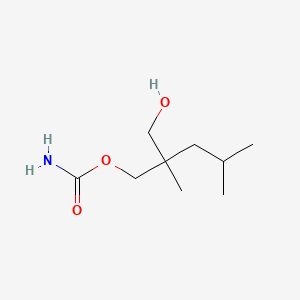
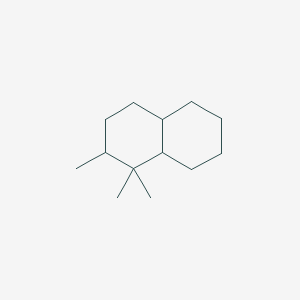
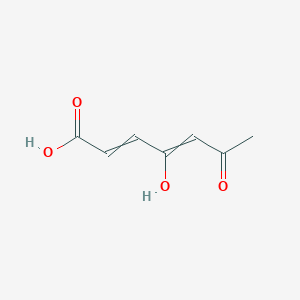
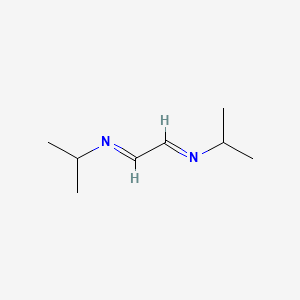
![Methyl 3-[(E)-phenyldiazenyl]prop-2-enoate](/img/structure/B14685494.png)
